Pannosane
Description
Contextualization within Marine Natural Products Chemistry
Marine natural products chemistry is a vibrant discipline focused on the discovery and characterization of low molecular weight secondary metabolites produced by marine organisms. These compounds are structurally diverse and have been optimized over millions of years by environmental pressures to mediate chemical interactions within their ecosystems geomar.de. The marine environment, with its extreme conditions and unique biodiversity, serves as an unparalleled reservoir for novel chemical scaffolds geomar.de.
The genus Laurencia, a prominent red alga, stands out as a particularly prolific source of these specialized metabolites researchgate.netresearchgate.netnih.gov. Over 1100 secondary metabolites, predominantly halogenated acetogenins (B1209576) and terpenes, have been reported from Laurencia species and associated mollusks researchgate.net. These compounds often exhibit unprecedented carbocyclic structures and a wide array of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, antiproliferative, cytotoxic, antifouling, antifeedant, ichthyotoxic, and insecticidal properties researchgate.netresearchgate.net. The study of compounds like Pannosane contributes to understanding this vast chemical diversity and its potential applications.
Historical Perspective of Discovery and Early Characterization
This compound (2) was initially isolated and characterized in 2001 by Suzuki et al. from the red alga Laurencia pannosa researchgate.netnih.govcore.ac.ukacs.org. Its discovery was part of broader chemotaxonomic studies investigating the chemical composition of Malaysian Laurencia species researchgate.net. Alongside this compound, researchers also isolated Pannosanol (B1250631) (1) and a halogenated C15-acetogenin, (3Z)-chlorofucin (3) researchgate.net.
The structural elucidation of this compound and Pannosanol revealed them to be novel halometabolites featuring an unusual rearranged chamigrane framework researchgate.net. This structural novelty was determined through comprehensive spectroscopic data analysis, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Two-Dimensional Nuclear Magnetic Resonance (2D NMR), and Mass Spectrometry (MS) researchgate.net. The presence of this rare 7-oxabicyclo[2.2.1]heptane ring system in this compound has also been noted in other marine natural products, such as the Aplysia dactylomela diterpene dactylopyrinoid, suggesting potential biosynthetic relationships or dietary origins nih.gov.
One of the early significant findings regarding this compound was its demonstrated antibacterial activity. This compound exhibited activity against 13 species of marine bacteria nih.govcore.ac.uk. This initial finding highlighted its potential biological relevance within its ecological niche.
Table 1: Key Compounds Isolated Alongside this compound
| Compound Name | Type of Compound | Key Structural Feature | Source Organism | Reference |
| Pannosanol | Halogenated sesquiterpenoid | Rearranged chamigrane framework | Laurencia pannosa | researchgate.net |
| This compound | Halogenated sesquiterpenoid | Rearranged chamigrane framework | Laurencia pannosa | researchgate.net |
| (3Z)-chlorofucin | Halogenated C15-acetogenin | - | Laurencia pannosa | researchgate.net |
Source Organism: Laurencia pannosa and its Significance in Marine Chemical Ecology
Laurencia pannosa Zanardini is a species of red alga belonging to the genus Laurencia (family Rhodomelaceae), which is widely distributed in temperate to tropical shores globally researchgate.netwikipedia.org. The genus Laurencia is recognized as one of the most intensively studied algal genera due to its remarkable capacity to biosynthesize a vast array of structurally diverse and often halogenated secondary metabolites researchgate.net. These include sesquiterpenes, diterpenes, triterpenes, and C15 acetogenins, with bromine-containing compounds being particularly abundant .
The ecological significance of Laurencia species, including Laurencia pannosa, is largely attributed to these secondary metabolites. They play crucial roles in marine chemical ecology, primarily serving as chemical defenses against various marine organisms wikipedia.org. For instance, these compounds act as deterrents against grazers such as crabs, queen conch, and sea hares wikipedia.org. They also exhibit antifouling activities, preventing the attachment of marine fouling invertebrates researchgate.netwikipedia.org.
A notable feature in many Laurencia species is the presence of intracellular, membrane-bound vesicles known as "corps en cerise" (cherry bodies) within their outer cell layers . These inclusions are considered to be the sites for the synthesis and/or storage of the characteristic halogenated secondary metabolites, underscoring the specialized metabolic machinery within these algae . The production of these diverse metabolites, including this compound, highlights the intricate chemical interactions that govern marine ecosystems and the adaptive strategies employed by organisms like Laurencia pannosa.
Table 2: Biological Activity of this compound
| Compound Name | Biological Activity | Details | Reference |
| This compound | Antibacterial | Active against 13 species of marine bacteria | nih.govcore.ac.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24BrClO |
|---|---|
Molecular Weight |
335.71 g/mol |
IUPAC Name |
(1S,1'R,2R,2'R,3R,4R)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane] |
InChI |
InChI=1S/C15H24BrClO/c1-10-13(3)6-7-14(4,18-13)15(10)8-5-12(2,17)11(16)9-15/h10-11H,5-9H2,1-4H3/t10-,11+,12+,13+,14-,15+/m0/s1 |
InChI Key |
HRAYFOHNJWXJCV-RUDNTAQLSA-N |
Isomeric SMILES |
C[C@H]1[C@]2(CC[C@@]([C@@]13CC[C@@]([C@@H](C3)Br)(C)Cl)(O2)C)C |
Canonical SMILES |
CC1C2(CCC(C13CCC(C(C3)Br)(C)Cl)(O2)C)C |
Synonyms |
pannosane |
Origin of Product |
United States |
Molecular Architecture and Structural Elucidation of Pannosane
Structural Classification: Halogenated Sesquiterpenoid Identity
Pannosane is classified as a halogenated sesquiterpenoid acs.orgnih.govcore.ac.ukcanterbury.ac.nz. Sesquiterpenoids are a large class of natural products composed of three isoprene (B109036) units (C15) researchgate.net. The presence of halogen atoms (typically bromine or chlorine) is a common feature in metabolites derived from marine Laurencia species, which are known for producing a wide array of halogenated compounds acs.orgnih.govresearchgate.netresearchgate.net. This halogenation often plays a role in the biological activities of these compounds researchgate.net.
Unique Features of the Rearranged Chamigrane Framework
The chamigrane skeleton is a common structural type among sesquiterpenoids from Laurencia species acs.orgnih.govcanterbury.ac.nzresearchgate.netresearchgate.net. However, this compound possesses an "unusual rearranged chamigrane framework" acs.orgnih.govcanterbury.ac.nzresearchgate.net. This rearrangement signifies a deviation from the typical chamigrane bicyclic structure, indicating a unique biosynthetic pathway or post-synthetic modification within the algal organism. Such rearranged skeletons contribute to the structural diversity and complexity observed in marine natural products researchgate.net.
Related Metabolites: Structural Comparison with Pannosanol (B1250631) and Analogs
This compound is often discussed in conjunction with pannosanol, as both were isolated from Laurencia pannosa and share the unusual rearranged chamigrane framework acs.orgnih.govcore.ac.ukcanterbury.ac.nz. They are considered novel halometabolites acs.orgnih.gov. The structural relationship between this compound and pannosanol implies a close biosynthetic connection. Other related chamigrane derivatives and rearranged chamigranes have been isolated from various Laurencia species, including laurenokamurin from L. okamurai and compounds from L. composita and L. scoparia researchgate.net.
A comparison of key structural features among this compound, pannosanol, and other related chamigrane-type sesquiterpenoids can highlight their unique aspects.
| Compound Name | Source Organism | Structural Type | Halogenation | Key Features |
| This compound | Laurencia pannosa acs.org | Rearranged Chamigrane Sesquiterpenoid acs.org | Halogenated acs.org | Unique rearranged framework acs.org |
| Pannosanol | Laurencia pannosa acs.org | Rearranged Chamigrane Sesquiterpenoid acs.org | Halogenated acs.org | Closely related to this compound, unusual framework acs.org |
| Laurenokamurin | Laurencia okamurai researchgate.net | Rearranged Chamigrane Sesquiterpene researchgate.net | - | Rearranged chamigrane researchgate.net |
| Prepacifenol | Laurencia sp. | α-Chamigrene | Halogenated (dibromo-chloro) | Contains epoxy group |
| Elatol | Laurencia elata, L. microcladia researchgate.net | Chamigrane Sesquiterpene Alcohol researchgate.net | Halogenated researchgate.net | Commonly found, potent antibacterial activity researchgate.net |
Advanced Spectroscopic and Analytical Methodologies in Structural Assignment
The structures of this compound and pannosanol were determined through comprehensive analysis of their spectroscopic data acs.orgnih.gov. Key techniques employed include:
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule acs.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Used to determine the number and type of hydrogen atoms and their connectivity acs.orgresearchgate.netcmfri.org.in.
¹³C NMR: Provides information on the carbon skeleton and different carbon environments acs.orgresearchgate.netcmfri.org.in.
Two-Dimensional (2D) NMR (e.g., COSY, HMQC, HMBC, NOESY): Crucial for establishing connectivity between atoms and determining the relative stereochemistry, especially for complex rearranged structures acs.orgresearchgate.net. For instance, HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for correlating proton and carbon signals across one or multiple bonds, respectively researchgate.net. NOESY (Nuclear Overhauser Effect Spectroscopy) helps in determining spatial proximity of protons researchgate.net.
Mass Spectrometry (MS): Used to determine the molecular weight and formula of the compound, as well as fragmentation patterns that provide structural clues acs.orgresearchgate.netcmfri.org.in. High-resolution mass spectrometry (HRMS) provides precise molecular weight, aiding in elemental composition determination cmfri.org.in.
X-ray Crystallography: While not explicitly stated for this compound itself in all initial findings, X-ray analysis is often a definitive method for confirming the structure and absolute configuration of complex natural products, particularly for chamigrane derivatives and related compounds acs.orgresearchgate.net.
These advanced spectroscopic techniques, often used in combination, are indispensable for the accurate and unambiguous assignment of complex molecular structures like that of this compound, particularly given its rearranged and halogenated nature acs.orgnih.govresearchgate.net.
Synthetic Strategies and Analog Development of Pannosane
Total Synthesis Approaches to the Pannosane Core and its Stereoisomers
The total synthesis of complex natural products like this compound involves the de novo construction of the entire molecular framework from simpler precursors. Given this compound's rearranged chamigrane skeleton and the presence of halogen atoms (bromine and chlorine), metabolomicsworkbench.orgnih.gov its total synthesis would necessitate precise control over stereochemistry and regioselectivity. Challenges typically include the formation of strained ring systems, the introduction of multiple chiral centers in a controlled manner, and the selective incorporation of halogen substituents. While specific detailed total synthesis routes for this compound itself are not extensively documented in the available literature, the synthesis of other complex sesquiterpenoids from Laurencia species, such as laurene or laurokamurene B, highlights the advanced synthetic methodologies employed in this field. plantaedb.com These often involve sophisticated cascade reactions, stereoselective transformations, and strategic functional group manipulations to assemble the intricate polycyclic core and establish the correct absolute and relative stereochemistry of all chiral centers. The synthesis of various stereoisomers would be critical for comprehensive biological evaluation, as different stereoisomers can exhibit distinct biological profiles.
Semisynthetic Modifications and Derivatization for Functional Probing
Semisynthesis offers an alternative approach to access this compound derivatives by starting from the isolated natural product and performing targeted chemical transformations. This strategy is particularly valuable when the natural abundance of the compound is limited or when specific structural modifications are desired that are difficult to achieve through total synthesis. This compound, having been isolated and spectroscopically characterized, metabolomicsworkbench.orgnih.gov is amenable to such modifications.
Semisynthetic modifications can involve:
Functional Group Transformations: Chemical reactions aimed at altering existing functional groups (e.g., hydroxyl groups, double bonds, halogen atoms) to introduce new functionalities or modify their electronic properties.
Derivatization: Introduction of various protecting groups or tagging moieties for purification, analytical purposes, or to modulate solubility and bioavailability.
Skeletal Rearrangements (controlled): Exploiting the inherent reactivity of the chamigrane framework to induce controlled rearrangements, potentially leading to novel scaffolds with altered biological activities.
The primary objective of semisynthetic modifications and derivatization for functional probing is to explore the impact of structural changes on this compound's biological activity, particularly its antibacterial properties. metabolomicsworkbench.orgnih.govplantaedb.com This allows for the systematic investigation of structure-activity relationships (SAR) and the identification of key pharmacophoric elements essential for its biological function.
Rational Design of this compound Analogues for Research Purposes
Rational design of analogues involves a systematic approach to create new compounds with desired properties based on a detailed understanding of the parent compound's structure and its biological interactions. For this compound, its antibacterial activity provides a clear starting point for rational design efforts. metabolomicsworkbench.orgnih.govplantaedb.com
Key strategies in the rational design of this compound analogues would include:
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with incremental structural changes, researchers can delineate which parts of the this compound molecule are critical for its antibacterial activity and which can be modified to improve potency, selectivity, or other pharmacological parameters.
Simplification of the Core Structure: Designing simpler, more synthetically accessible analogues that retain the essential pharmacophoric features of this compound, potentially leading to more scalable production and reduced synthetic complexity.
Bioisosteric Replacements: Substituting functional groups with others that have similar physicochemical properties but may offer improved metabolic stability, bioavailability, or target affinity.
Conformational Analysis: Using computational methods to understand the preferred conformations of this compound and its analogues, which can guide the design of rigid or semi-rigid mimetics to optimize interactions with biological targets.
Target-Based Design (if applicable): If the specific biological target responsible for this compound's antibacterial activity is identified, analogues can be designed to optimize binding interactions with that target through techniques such as molecular docking and de novo design. This approach aims to create compounds with enhanced efficacy and reduced off-target effects.
The rational design of this compound analogues serves to generate a library of compounds for research, enabling a deeper understanding of its mechanism of action and potentially leading to the development of novel antibacterial agents.
Pre Clinical Investigation of Biological Activities of Pannosane
Antibacterial Spectrum and Efficacy Studies
Pannosane has demonstrated significant antibacterial activity against a range of marine bacterial species nih.gov. This activity positions it as a compound of interest in the search for novel antimicrobial agents, especially given the growing concern over antibiotic resistance easletters.com.
Activity against Specific Marine Bacterial Strains (e.g., Chromobacterium violaceum, Proteus mirabilis, Vibrio cholerae)
Studies have specifically evaluated this compound's efficacy against several important marine bacterial strains. It has shown inhibitory effects on Chromobacterium violaceum, Proteus mirabilis, and Vibrio cholerae researchgate.netresearchgate.netcmfri.org.inint-res.com. Notably, this compound exhibited antibacterial activity against Chromobacterium violaceum at a concentration of 60 µ g/disk researchgate.netresearchgate.netebin.pub. For Proteus mirabilis and Vibrio cholerae, its antibacterial activity was observed at 100 µ g/disk ebin.pub.
In vitro Antimicrobial Assays and Inhibition Parameters
In in vitro antimicrobial assays, this compound has been characterized by its minimum inhibitory concentration (MIC) values against susceptible bacterial strains. The MIC for Chromobacterium violaceum was determined to be 60 µ g/disk researchgate.netresearchgate.netebin.pub. For Proteus mirabilis and Vibrio cholerae, the MIC was found to be 100 µ g/disk ebin.pub. These parameters provide quantitative insights into this compound's potency as an antibacterial agent.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Parameter (MIC) | Unit | Reference |
| Chromobacterium violaceum | 60 | µ g/disk | researchgate.netresearchgate.netebin.pub |
| Proteus mirabilis | 100 | µ g/disk | ebin.pub |
| Vibrio cholerae | 100 | µ g/disk | ebin.pub |
Comparative Analysis with Other Natural Product Antibacterial Agents
The red algal genus Laurencia is a prolific source of diverse natural products, many of which possess significant biological activities, including antibacterial properties researchgate.net. This compound is one of several halogenated sesquiterpene metabolites identified from Laurencia pannosa that contribute to its antibacterial profile, alongside compounds such as pannosanol (B1250631) and 3(Z) Chlorofucin researchgate.netresearchgate.netresearchgate.net. Other compounds from Laurencia species, like elatol, are also recognized for their potent antibacterial activity and ecological roles researchgate.netresearchgate.netresearchgate.net. The efficacy of marine natural products, including this compound, is often explored in comparison to conventional antimicrobials, highlighting their potential as alternative solutions in the ongoing challenge of combating drug-resistant pathogens easletters.com.
Exploration of Broader Potential Biological Effects (e.g., Antifouling, Antifeedant, Antiviral, Cytotoxicity in research models)
Beyond its well-documented antibacterial properties, natural products derived from marine organisms, particularly those from the genus Laurencia, are known for a wide array of biological effects researchgate.net. These broader activities include antifouling, antifeedant, and antiviral properties researchgate.net. Some compounds isolated from Laurencia have also demonstrated cytotoxic activity against various cancer cell lines in research models researchgate.net. While this compound is primarily recognized for its antibacterial effects, it is also noted for its potential cytotoxic effects rmquebec.ca. Furthermore, in silico studies have investigated the potential antiviral activity of natural products from Laurencia, including this compound, against critical viral targets such as the RNA-dependent RNA polymerase (RdRp) and nsp15 enzymes of SARS-CoV-2 mdpi.com.
Ecological Role and Chemical Ecology of this compound
Marine macroalgae, thriving in environments rich with diverse microbial communities, have evolved sophisticated chemical defense mechanisms to ensure their survival researchgate.neteasletters.comint-res.com.
Contribution to Host Organism Defense Mechanisms
This compound, along with other secondary metabolites produced by Laurencia pannosa, plays a crucial ecological role in the chemical defense of its host organism researchgate.neteasletters.comint-res.comnih.gov. These compounds enable the red alga Laurencia pannosa to actively inhibit the settlement, growth, and formation of biofilms by bacteria on its surfaces int-res.com. This chemical strategy is vital for preventing epibiosis (the growth of organisms on the surface of another organism) and pathogen invasion, thereby contributing significantly to the alga's survival and competitive advantage within its marine ecosystem int-res.com.
Influence on Microbial Community Dynamics in the Marine Environment
This compound is a halogenated sesquiterpenoid isolated from the red alga Laurencia pannosa, which is found in Malaysian waters. nih.gov This compound, alongside pannosanol, represents a class of novel halometabolites characterized by an unusual rearranged chamigrane framework. nih.gov Pre-clinical investigations into the biological activities of this compound have included an examination of its influence on microbial community dynamics within the marine environment, particularly focusing on its antibacterial properties. nih.govresearchgate.net
Research findings indicate that this compound exhibits antibacterial activities against various marine bacteria. nih.govresearchgate.net Specifically, studies have reported that this compound demonstrates Gram-negative inhibition (GNI), suggesting a targeted or selective inhibitory effect on Gram-negative marine bacterial populations. researchgate.net This activity highlights this compound's potential role in modulating bacterial communities in marine ecosystems. The observed antibacterial effects underscore the importance of marine natural products, such as those derived from algae, as sources of compounds with significant biological activities that can influence microbial interactions. nih.govresearchgate.net
The detailed research findings regarding this compound's influence on marine microbial communities are summarized in the table below:
Table 1: Summary of this compound's Influence on Marine Microbial Communities
| Biological Activity | Target Microbial Group | Observed Effect | Source |
| Antibacterial Activity | Marine Bacteria | Inhibition | nih.govresearchgate.net |
| Gram-negative Inhibition | Gram-negative Marine Bacteria | Inhibition | researchgate.net |
Mechanistic Elucidation of Pannosane S Biological Actions
Identification of Specific Molecular Targets and Biological Pathways
Pannosane has been identified as a compound with potential biological activities, including interactions with protein targets implicated in human diseases ontosight.ai. Notably, it exhibits antibacterial activity against several marine bacteria researchgate.netmdpi.comnih.govepa.govnih.govresearchgate.net. While the precise molecular targets within bacterial cells are still under detailed investigation, its observed antibacterial effects suggest interference with essential bacterial processes vital for growth and survival researchgate.net. For instance, some antibacterial compounds derived from red seaweeds, similar to the source of this compound, have been hypothesized to inhibit bacterial cell wall synthesis researchgate.net. The broad-spectrum nature of antibacterial activity observed for Laurencia metabolites, including this compound, points towards potential interactions with conserved bacterial pathways or structures researchgate.net.
Analysis of Cellular Responses and Phenotypic Changes Induced by this compound
This compound demonstrates significant antibacterial activity against specific marine bacterial species, leading to observable cellular responses and phenotypic changes in these microorganisms mdpi.comnih.govnih.gov. Studies have shown its efficacy against Chromobacterium violaceum, Proteus mirabilis, and Vibrio cholerae mdpi.com. For Chromobacterium violaceum, this compound has been reported to exhibit a minimum inhibitory concentration (MIC) of 60 µ g/disk mdpi.com. This inhibition of bacterial growth represents a key phenotypic change induced by this compound. Beyond growth inhibition, other marine natural products with antibacterial properties have been observed to interfere with biofilm formation and disrupt quorum sensing, suggesting potential broader cellular impacts that warrant further investigation for this compound researchgate.net.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Observed Activity | Minimum Inhibitory Concentration (MIC) |
| Chromobacterium violaceum | Active | 60 µ g/disk |
| Proteus mirabilis | Active | Not specified |
| Vibrio cholerae | Active | Not specified |
Investigation of this compound's Molecular Interactions with Biological Macromolecules
Understanding the molecular interactions of this compound with biological macromolecules is crucial for fully elucidating its mechanism of action. This involves quantitative assessments of binding, structural characterization of recognition, and predictive computational modeling.
Quantitative assessment of binding affinity and kinetics provides critical insights into the strength and dynamics of this compound's interactions with its molecular targets. While specific experimental binding affinity and kinetic data for this compound itself are not extensively detailed in current public domain snippets, such studies are fundamental to drug discovery and mechanistic elucidation. For related compounds isolated from red seaweeds, binding affinity values ranging from -7.5 to -9.4 kcal/mol to protein 1A0G have been reported, suggesting a potential mechanism involving the inhibition of bacterial cell wall synthesis researchgate.net. Future research on this compound would ideally involve techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to precisely quantify its binding parameters to identified targets.
The structural basis of this compound's recognition by its biological targets is intrinsically linked to its unique chemical architecture. This compound is a halogenated sesquiterpenoid characterized by an unusual rearranged chamigrane framework mdpi.comnih.gov. It also contains a distinct 7-oxabicyclo[2.2.1]heptane ring system, a structural motif found in other biologically active compounds researchgate.netresearchgate.net. These complex structural features, including the presence of bromine and chlorine atoms, are hypothesized to play a crucial role in mediating specific interactions with target macromolecules, influencing binding specificity and potency . The precise arrangement of functional groups within this framework likely facilitates complementary interactions (e.g., hydrogen bonding, hydrophobic interactions, halogen bonding) with active sites or binding pockets of target proteins or enzymes, thereby dictating its biological activity.
Computational modeling and simulation techniques are increasingly vital tools for predicting and understanding the molecular interactions of compounds like this compound, especially when experimental data are limited ontosight.aicmfri.org.in. Molecular docking, a prominent computational method, has been employed to predict the binding modes and affinities of natural products with potential biological activities mdpi.com. This compound has been included in in silico studies investigating natural products from Laurencia species as potential inhibitors of SARS-CoV-2 enzymes, specifically RNA-dependent RNA polymerase (RdRp) and non-structural protein 15 (nsp15) mdpi.com. These studies utilize computational approaches to assess binding affinities and identify key residues involved in ligand-protein interactions, providing a theoretical framework for its potential mechanisms of action and guiding future experimental validation mdpi.com.
Structure Activity Relationship Sar and Chemodiversity Studies of Pannosane
Correlation of Pannosane's Structural Features with Biological Potency and Selectivity
This compound, a novel halogenated sesquiterpenoid, possesses an unusual rearranged chamigrane framework acs.orgresearchgate.netacs.org. Its biological activity has been primarily investigated in the context of its antibacterial properties against marine bacteria. Research has shown that this compound exhibits selective antibacterial activity. For instance, this compound (referred to as compound 2 in some studies) demonstrated activity exclusively against Chromobacterium violaceum among the tested marine bacterial species acs.orgresearchgate.net. Its Minimum Inhibitory Concentration (MIC) against Chromobacterium violaceum was reported at 60 µ g/disk acs.org. In contrast, its co-isolated analogue, pannosanol (B1250631) (compound 1), exhibited broader antibacterial activity, showing efficacy against Proteus mirabilis, Chromobacterium violaceum, and Vibrio cholerae, with an MIC of 60 µ g/disk against Proteus mirabilis and 100 µ g/disk against the other two strains acs.org.
The observed differences in antibacterial spectrum and potency between this compound and pannosanol, both sharing a similar chamigrane framework but likely differing in specific functional groups or halogenation patterns, suggest that subtle structural variations within this scaffold can influence biological selectivity and potency. However, detailed systematic structure-activity relationship studies explicitly correlating specific modifications of the chamigrane framework with quantitative changes in this compound's biological potency or selectivity are not extensively documented in the available literature.
Antibacterial Activity of this compound and Pannosanol acs.org
| Compound | Bacterial Species Tested | Activity | MIC (µ g/disk ) |
| This compound | Chromobacterium violaceum | Active | 60 |
| This compound | Proteus mirabilis | Inactive | >100 |
| This compound | Vibrio cholerae | Inactive | >100 |
| Pannosanol | Chromobacterium violaceum | Active | 100 |
| Pannosanol | Proteus mirabilis | Active | 60 |
| Pannosanol | Vibrio cholerae | Active | 100 |
Delineation of Key Pharmacophoric Elements within the Sesquiterpenoid Scaffold
While this compound's biological activity is established, the precise delineation of its key pharmacophoric elements—the essential structural features responsible for its biological activity—has not been explicitly detailed in the provided research. The compound's core is characterized by an "unusual rearranged chamigrane framework," which is a type of sesquiterpenoid scaffold acs.orgresearchgate.netacs.org. The presence of halogen atoms is also a defining characteristic of this compound acs.orgresearchgate.netacs.org. These structural motifs, particularly the sesquiterpenoid scaffold and the halogenation, are understood to be critical for its observed antibacterial activity. However, specific functional groups or conformational requirements within this chamigrane skeleton that are indispensable for its interaction with biological targets have not been isolated or mapped out through comprehensive pharmacophore modeling or extensive SAR studies that involve systematic modifications of the this compound structure nih.govresearchgate.netresearchgate.net.
Impact of Halogenation on this compound's Bioactivity and Stability
This compound is a "halogenated sesquiterpenoid" and is categorized as a "halometabolite" acs.orgresearchgate.netacs.orgnih.gov. Halogenation is a prevalent characteristic of secondary metabolites produced by species within the Laurencia genus acs.orgwikipedia.org. The presence of halogen atoms (such as bromine and chlorine, commonly found in Laurencia metabolites) is intrinsically linked to the bioactivity of these compounds. In the case of this compound, its antibacterial activity is attributed to its halogenated nature acs.orgresearchgate.net. Halogens can influence a molecule's lipophilicity, electronic properties, and ability to form specific interactions, all of which can contribute to its biological activity nih.gov.
Marine organisms, including Laurencia algae, are known to produce halogenated compounds, which are often suggested to serve as chemical defense mechanisms against marine herbivores and microorganisms acs.orgint-res.com. This ecological role further supports the idea that halogenation contributes to the bioactivity, such as the antibacterial effects observed for this compound.
Chemotaxonomic Significance of this compound within the Laurencia Genus
This compound holds significant chemotaxonomic importance within the Laurencia genus, particularly for the species Laurencia pannosa. It was specifically isolated during chemotaxonomic investigations of Malaysian species of the red algal genus Laurencia, with a focus on Laurencia pannosa Zanardini acs.orgresearchgate.netacs.org. The identification and characterization of this compound, along with its analogue pannosanol, as novel halometabolites with a rearranged chamigrane framework, contribute to the unique chemical profile of Laurencia pannosa acs.orgresearchgate.netacs.orgresearchgate.net.
The genus Laurencia is renowned for its prolific production of a diverse array of halogenated secondary metabolites, including sesquiterpenes, diterpenes, and C15-acetogenins acs.orgresearchgate.netwikipedia.orgcmfri.org.injjis.or.kr. These unique chemical compounds often serve as valuable chemotaxonomic markers, aiding in the classification and differentiation of morphologically similar but chemically distinct Laurencia species jjis.or.kr. The consistent isolation of this compound from Laurencia pannosa reinforces its utility as a characteristic metabolite for this particular species, contributing to the broader understanding of the chemical diversity and phylogenetic relationships within the complex Laurencia genus acs.orgresearchgate.netacs.orgresearchgate.netcmfri.org.in.
Advanced Analytical Methodologies Applied to Pannosane Research
High-Resolution Spectrometry for Metabolite Profiling and Identification (e.g., MS)
Mass spectrometry (MS) has been instrumental in the initial identification and structural elucidation of Pannosane. epa.gov This technique allows for the precise determination of the mass-to-charge ratio (m/z) of ionized molecules, which is crucial for calculating exact masses and confirming molecular formulas. For this compound, MS data contributed significantly to confirming its elemental composition and molecular weight.
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), offer enhanced capabilities for metabolite profiling and identification. LC-MS/MS, for instance, provides high-resolution mass analysis coupled with collision-induced dissociation (CID), enabling the fragmentation of molecules into characteristic patterns that aid in structural confirmation and the identification of unknown metabolites or derivatives. Gas chromatography-mass spectrometry (GC-MS) is another valuable method, particularly for volatile or semi-volatile compounds, and has been employed in the identification of antimicrobial compounds from marine sources, a category to which this compound belongs.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄BrClO | |
| Average Mass | 335.710 | |
| Monoisotopic Mass | 334.069905 | |
| ChemSpider ID | 9111824 | |
| PubChem CID | 15519440 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed elucidation of chemical structures, including the spatial arrangement and connectivity of atoms within a molecule. The structure of this compound was determined through extensive analysis of its ¹H NMR, ¹³C NMR, and 2D NMR spectra. epa.gov
The ¹H NMR spectrum of this compound provided crucial information on the types and environments of hydrogen atoms. For example, signals at δH 5.34 and 5.01 (each a singlet) were indicative of an exo-methylene group. epa.gov Further signals included a secondary methyl group at δH 1.10 (doublet, J = 6.3 Hz), two tertiary methyl groups at δH 1.21 (singlet) and 1.75 (singlet), a halomethine group at δH 4.18 (doublet of doublets, J = 13.2 and 3.4 Hz), and a hydroxyl proton at δH 1.82 (singlet, D₂O exchangeable). epa.gov
¹³C NMR spectroscopy provided insights into the carbon skeleton. The presence of the exo-methylene group was further supported by typical signals in the ¹³C NMR spectrum at δC 152.2 (quaternary carbon) and 113.1 (methylene carbon). epa.gov Two-dimensional NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy), were vital for establishing proton-proton correlations, which allowed for the assignment of partial structures. epa.gov NMR experiments for this compound were conducted using high-field spectrometers, such as Bruker AV 500 (500 MHz for ¹H) and Bruker DRX 500 (100 MHz for ¹³C), ensuring high resolution and sensitivity for complex structural assignments.
Table 2: Selected NMR Spectroscopic Data for this compound (Partial)
| Proton/Carbon Type | Chemical Shift (δ) | Multiplicity / J (Hz) | Source |
| Exo-methylene (¹H) | 5.34, 5.01 | Each s | epa.gov |
| Secondary Methyl (¹H) | 1.10 | d, J = 6.3 | epa.gov |
| Tertiary Methyl (¹H) | 1.21, 1.75 | Each s | epa.gov |
| Halomethine (¹H) | 4.18 | dd, J = 13.2, 3.4 | epa.gov |
| Hydroxyl Proton (¹H) | 1.82 | s (D₂O exchangeable) | epa.gov |
| Exo-methylene (¹³C) | 152.2 (C), 113.1 (CH₂) | - | epa.gov |
Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis
Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of natural products like this compound from complex biological matrices. This compound was initially isolated from the red alga Laurencia pannosa through various chromatographic methods. epa.gov
Commonly employed techniques include column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC). In the isolation process, crude extracts are often subjected to open glass column chromatography, where fractions are separated using solvents of increasing polarity, typically starting with non-polar solvents like n-hexane, followed by gradients of n-hexane/ethyl acetate, and finally methanol. This gradient elution helps in separating compounds based on their differential affinities for the stationary and mobile phases.
For precise quantitative analysis and purification of small quantities, HPLC is widely utilized due to its advanced capabilities and sensitive detection systems. Furthermore, techniques like GC-MS, which combine gas chromatography with mass spectrometry, are employed to identify and quantify specific chemical components within complex mixtures, including antimicrobial compounds.
Biophysical Techniques for Studying this compound's Molecular Interactions
Given this compound's reported antibacterial activities, understanding its molecular interactions with biological targets is crucial. While specific studies detailing the application of Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly to this compound were not found in the provided information, these biophysical techniques are invaluable for characterizing the binding events of small molecules with macromolecules.
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time information on binding kinetics (association and dissociation rates) and affinity constants (K_D) of molecular interactions. It can be used to study how this compound interacts with bacterial proteins, enzymes, or other cellular components, offering insights into its mechanism of action. Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with molecular binding events. ITC provides a complete thermodynamic profile of the interaction, including binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), which are critical for understanding the driving forces behind this compound's interactions with its biological targets. These techniques would be highly valuable in elucidating the precise molecular mechanisms underlying this compound's antibacterial properties.
Computational Chemistry and Cheminformatics for Predictive Analysis
Computational chemistry and cheminformatics play a significant role in modern chemical research, offering predictive analysis and insights into molecular properties and interactions. These fields involve the application of computational methods to analyze and interpret vast amounts of chemical data.
For a compound like this compound, computational chemistry approaches such as molecular docking and molecular dynamics simulations could be employed to predict its binding modes with potential bacterial targets, estimate binding affinities, and understand the dynamic behavior of these interactions. Cheminformatics tools are used for building and visualizing chemical structures, calculating various molecular properties (e.g., solubility, lipophilicity, molecular weight), and analyzing structure-activity relationships (SAR). This enables researchers to explore chemical space efficiently, identify compounds with desired properties, and optimize lead compounds for therapeutic development. Open-source cheminformatics toolkits like RDKit, Chemistry Development Kit (CDK), and Open Babel provide the necessary computational infrastructure for such analyses. While no direct computational studies on this compound were detailed in the provided information, these methodologies would be crucial for future research aiming to optimize its antibacterial activity or design novel derivatives with improved properties.
Challenges, Opportunities, and Future Directions in Pannosane Research
Methodological Advancements for Isolation and Characterization of Novel Pannosane Derivatives
The isolation and characterization of novel this compound derivatives present a continuous challenge due to the often low abundance of these compounds in natural sources and the complexity of biological matrices. Traditional isolation methods can be time-consuming and labor-intensive dergipark.org.tr. However, significant advancements in analytical techniques are revolutionizing this field.
Modern approaches emphasize rapid, targeted, and highly sensitive techniques. Hyphenated techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (HPLC-NMR), have greatly improved the ability to separate and identify complex natural products, even from minute sample amounts mdpi.com. HPLC-DAD-MS/MS, for instance, has proven extraordinarily beneficial for optimizing the extraction and characterization of natural products mdpi.com. Gas Chromatography (GC) is also employed for analyzing volatile and thermally stable natural products .
The integration of metabolomic profiling and bioinformatics approaches further enables the rapid identification and characterization of natural products and their biosynthetic pathways from diverse biological sources . Small-molecule accurate recognition technology (SMART) NMR, based on nonuniform sampling 2D NMR techniques, represents another advancement for structure determination in complex mixtures rsc.org. These sophisticated tools allow for more efficient dereplication (identifying known compounds to focus on novel ones) and precise structural elucidation of novel this compound derivatives.
Table 1: Advanced Analytical Techniques for this compound Derivative Characterization
| Technique | Principle | Key Advantages | Application in this compound Research |
| HPLC-MS | Separation by HPLC, identification by MS | High sensitivity, molecular weight information | Identification of trace this compound derivatives, purity assessment |
| HPLC-NMR | Separation by HPLC, structural elucidation by NMR | Direct structural information from mixtures | Elucidation of novel this compound derivative structures |
| GC-MS | Separation by GC, identification by MS | Suitable for volatile/thermally stable compounds | Characterization of volatile this compound components |
| HPLC-DAD-MS/MS | Multi-detector approach for comprehensive profiling | Detailed spectral data, compound characterization | Optimizing extraction, identifying known/unknown this compound compounds |
| SMART NMR | Nonuniform sampling 2D NMR | Faster acquisition, suitable for complex mixtures | Rapid structural determination of this compound in complex extracts rsc.org |
Sustainable Sourcing and Biomass Production Strategies for this compound and Related Compounds
The increasing demand for plant-derived natural products, including this compound, raises significant sustainability and availability concerns, particularly with wild harvesting and climate change impacts mdpi.com. Traditional methods of isolation are often expensive, time-consuming, and labor-intensive dergipark.org.tr. Therefore, developing sustainable sourcing and biomass production strategies is crucial for the long-term viability of this compound research and potential commercialization.
One promising avenue is the utilization of plant cell cultures, a "green biotech approach" that allows for the in-vitro cultivation of plant cells under sterile and highly controlled conditions researchgate.net. This method offers several environmental benefits, including drastic savings in water and extraction solvent use, negligible soil occupation, no use of pesticides, and a significant reduction in industrial waste compared to conventional agriculture researchgate.net. Plant cell cultures can also enable the production of bioactive compounds from rare or endangered species, ensuring their conservation while meeting demand researchgate.net.
Furthermore, advancements in biotechnological approaches, such as metabolic engineering and synthetic biology, offer exciting opportunities to engineer microorganisms or plant systems for the efficient and scalable production of this compound and its related compounds scirp.org. This can lead to a more controlled and consistent supply, reducing reliance on natural ecosystems and minimizing environmental impact mcgc.com. Collaboration with suppliers to ensure sustainable sourcing practices and evaluating energy mix strategies in production processes are also vital for improving environmental stewardship mdpi.com.
Expansion of Biological Screening Beyond Current Activities
While this compound may have known biological activities, a significant opportunity lies in expanding its biological screening to uncover novel therapeutic potentials and understand its broader pharmacological landscape. Traditional natural product discovery often leads to the rediscovery of known compounds uic.edu. Integrating advanced screening platforms can address this challenge and accelerate the discovery of compounds with unique biological properties pnas.org.
High-throughput screening (HTS) of large compound libraries, including pure natural products, is a pivotal technique that allows for the simultaneous analysis of numerous compounds, offering advantages in time efficiency, labor savings, and cost-effectiveness dergipark.org.trnih.gov. However, the challenge lies in identifying the specific molecules driving biological activity in complex natural product mixtures and determining their mechanisms of action spectroscopyeurope.com.
New approaches, such as Compound Activity Mapping, integrate image-based phenotypic screening with high-resolution untargeted metabolomics analysis pnas.org. This platform can directly predict the identities and modes of action of bioactive constituents within complex natural product extracts, thereby accelerating the identification of novel bioactive compounds and providing early predictions of their mechanisms of action pnas.org. This shifts the discovery process from a "grind and find" model to a targeted, hypothesis-driven approach, allowing for rational selection of lead compounds based on biological and chemical novelty pnas.org. Expanding screening to include diverse disease models, different cellular pathways, and novel molecular targets will be crucial for fully exploring this compound's therapeutic potential.
Table 2: Potential Expanded Biological Screening Areas for this compound
| Screening Area | Rationale | Example Assays |
| Neurodegenerative Diseases | Potential for neuroprotective or cognitive enhancing effects | Neuronal viability assays, amyloid-beta aggregation inhibition, synaptogenesis assays |
| Metabolic Disorders | Regulation of glucose metabolism, lipid profiles | Glucose uptake assays, adipogenesis modulation, insulin (B600854) signaling pathway analysis |
| Autoimmune Diseases | Immunomodulatory properties, anti-inflammatory effects | Cytokine production assays, immune cell proliferation, T-cell differentiation |
| Anti-infective Agents | Novel mechanisms against drug-resistant pathogens | Minimum inhibitory concentration (MIC) assays, biofilm inhibition, efflux pump inhibition |
| Regenerative Medicine | Promotion of tissue repair, stem cell differentiation | Cell proliferation and migration assays, differentiation marker expression |
Development of this compound as a Research Probe or Chemical Biology Tool
Natural products, with their diverse chemical structures and unique biological activities, are not only sources of therapeutic agents but also invaluable tools for studying biological systems nih.govnih.govacs.org. Developing this compound as a research probe or chemical biology tool offers a powerful avenue to unravel complex biological phenomena and biochemical pathways.
Chemical probes are small molecules used to understand the function of genes and proteins and their role in physiology and pathology rsc.org. This compound's structural complexity and potential selectivity make it an ideal candidate for such applications nih.gov. For instance, this compound could be developed into a selective inhibitor of a specific enzyme or protein, allowing researchers to dissect its role in a cellular process or disease pathway yale.edu. This approach, sometimes referred to as "chemical genetics," utilizes biologically active natural products as molecular probes for exploring cell biology yale.edu.
Strategies for developing this compound as a probe include:
Affinity Labeling: Synthesizing this compound derivatives with reactive groups to covalently bind to its target proteins, enabling their identification and characterization nih.gov.
Fluorescent Probes: Incorporating fluorophores into this compound to visualize its cellular localization, trafficking, or interaction with specific biomolecules in real-time.
Activity-Based Protein Profiling (ABPP): Designing this compound-based probes to selectively target and label active enzymes within complex proteomes, providing insights into their activity and regulation.
Molecular Glues: Exploring if this compound can induce proximity between proteins, leading to novel functional outcomes, such as targeted protein degradation rsc.org.
These applications would not only deepen the understanding of this compound's own mechanism of action but also contribute broadly to fundamental biological research by providing new tools to perturb and analyze cellular systems.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Effects
A comprehensive understanding of this compound's effects requires moving beyond isolated observations to an integrated systems-level perspective. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for achieving this holistic view uic.edumdpi.comfrontiersin.orgnih.gov.
By integrating these diverse datasets, researchers can gain insights into how this compound interacts with biological systems at multiple levels:
Genomics: Identifying genetic predispositions or variations that influence this compound's efficacy or response, or uncovering potential biosynthetic gene clusters if this compound is microbially derived uic.edu.
Transcriptomics: Analyzing changes in gene expression patterns in response to this compound treatment, revealing affected cellular pathways and networks mdpi.comnih.gov.
Proteomics: Identifying the proteins whose abundance or modification levels are altered by this compound, directly pointing to its molecular targets and downstream effects mdpi.comnih.gov. Quantitative chemical proteomics can selectively identify active proteins in complex infection models and determine how environmental cues alter their biochemical activity yale.edu.
Metabolomics: Characterizing the metabolic changes induced by this compound, providing a functional readout of its impact on cellular metabolism and identifying biomarkers of its activity uic.edumdpi.comnih.gov.
The integration of multi-omics data, often facilitated by advanced bioinformatics and machine learning tools, allows for the construction of complex networks that illustrate this compound's interactions with genes, proteins, and metabolites mdpi.comfrontiersin.orgresearchgate.net. This can lead to the identification of novel targets, elucidation of complex mechanisms of action, and the discovery of synergistic effects. This approach is particularly valuable for natural products, which often exert pleiotropic effects due to their interactions with multiple biological pathways frontiersin.org.
Table 3: Multi-Omics Data Integration for this compound Research
| Omics Layer | Data Type | Insights Gained | Integration Potential |
| Genomics | DNA sequences, gene variations | Biosynthetic pathways, genetic susceptibility | Correlate genetic variations with this compound response |
| Transcriptomics | mRNA expression levels | Gene regulation, affected cellular pathways | Link gene expression changes to protein and metabolite alterations |
| Proteomics | Protein abundance, modifications, interactions | Molecular targets, protein networks, post-translational modifications | Identify direct protein targets and their functional consequences |
| Metabolomics | Metabolite profiles | Metabolic pathway perturbations, biomarkers of activity, functional readout | Connect metabolic shifts to gene and protein changes |
The synergy of these 'omics' technologies, coupled with computational analysis, will be instrumental in unlocking the full therapeutic and biological potential of this compound, paving the way for its rational development in various applications.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for determining the purity of Pannosane in early-stage research?
- Methodological Answer : Preliminary characterization should combine multiple techniques:
- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Mass Spectrometry (MS) for molecular weight validation.
- Experimental Design: Run triplicate measurements under standardized conditions (e.g., temperature, solvent) to ensure reproducibility. Include a calibration curve using a reference standard of known purity .
- Data Table Example :
| Technique | Parameter Measured | Precision (%) | Reference Standard |
|---|---|---|---|
| HPLC | Purity | ±2.5 | USP-grade this compound |
| NMR | Structural peaks | Qualitative | Certified compound |
Q. How should control variables be selected when testing this compound’s reactivity in different solvents?
- Methodological Answer :
- Independent Variables : Solvent polarity (e.g., water, ethanol, dimethyl sulfoxide).
- Dependent Variables : Reaction rate, byproduct formation (quantified via GC-MS).
- Controlled Variables : Temperature (±0.5°C), stirring speed, reactant concentrations.
- Framework: Use the PICOT framework adapted for chemistry (Population: this compound; Intervention: Solvent variation; Comparison: Inert solvent control; Outcome: Reactivity metrics; Time: Reaction duration) .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in this compound’s bioactivity data across different experimental models?
- Methodological Answer :
- Meta-analysis : Aggregate data from in vitro (cell lines), ex vivo (tissue samples), and in vivo (animal models) studies. Use weighted Z-scores to account for sample size disparities.
- Sensitivity Analysis : Identify outliers using Grubbs’ test or robust regression.
- Contradiction Resolution: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments (e.g., species-specific metabolic differences) .
- Data Table Example :
| Model Type | Bioactivity (IC50, μM) | SD (±) | p-value vs. Control |
|---|---|---|---|
| In vitro | 12.3 | 1.8 | 0.001 |
| In vivo | 28.7 | 4.2 | 0.12 |
Q. How can multivariate analysis be applied to elucidate interaction effects of this compound with co-administered compounds?
- Methodological Answer :
- Design of Experiments (DOE) : Use a factorial design to test this compound’s synergism/antagonism with common adjuvants (e.g., inhibitors, stabilizers).
- Statistical Tools : Apply ANOVA with Tukey’s post hoc test for pairwise comparisons. Visualize interactions via 3D response surface plots.
- Validation: Replicate results in independent batches and cross-validate using machine learning models (e.g., partial least squares regression) .
Methodological Best Practices
- Data Presentation :
- Follow journal-specific guidelines for tables (Roman numerals, footnotes) and figures (color-free accessibility). For complex datasets, place raw data in appendices and processed data in the main text .
- Addressing Discrepancies :
Avoiding Common Pitfalls
- Scope Management : Ensure questions are neither too broad (“How does this compound affect human health?”) nor too narrow (“What is the melting point of this compound?”). Reframe using action verbs (e.g., “Investigate,” “Compare”) .
- Ethical Data Collection : When using human-derived data, anonymize participant information and validate response quality (e.g., exclude surveys with incomplete core questions or implausible completion times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
